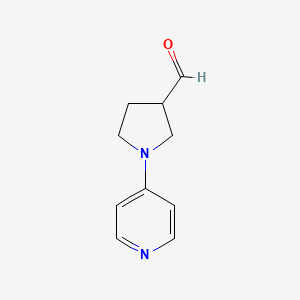

1-(Pyridin-4-yl)pyrrolidine-3-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

1-pyridin-4-ylpyrrolidine-3-carbaldehyde |

InChI |

InChI=1S/C10H12N2O/c13-8-9-3-6-12(7-9)10-1-4-11-5-2-10/h1-2,4-5,8-9H,3,6-7H2 |

InChI Key |

GQWIPHYVZNBAPK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1C=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Asymmetric Catalysis:asymmetric Catalysis Allows for the Creation of Chiral Pyrrolidines from Achiral Starting Materials. Key Strategies Include:

Direct Functionalization Methodologies for Pyrrolidine Rings with Carbaldehyde Groups

Direct C–H functionalization has emerged as a powerful and atom-economical strategy for modifying existing molecular scaffolds, avoiding the need for pre-functionalized substrates. researchgate.net Applying this logic to a pre-formed pyrrolidine-3-carbaldehyde (B2962349) or a precursor like pyrrolidine-3-carboxylic acid allows for the late-stage introduction of substituents, including the pyridin-4-yl group.

Palladium-catalyzed C–H arylation is a leading method for this type of transformation. Research has shown that the unactivated C(sp³)–H bonds of pyrrolidines can be selectively functionalized using a directing group strategy. acs.orgacs.org For instance, an aminoquinoline auxiliary attached to the C-3 position (e.g., as an amide with pyrrolidine-3-carboxylic acid) can direct a palladium catalyst to selectively arylate the C-4 position with excellent regio- and stereoselectivity. acs.org While this specific example targets the C-4 position, the principle of directed C–H activation could be adapted to target other positions on the ring by altering the directing group or reaction conditions.

Another approach is redox-neutral α-functionalization, which allows for the direct arylation of the α-position (C-2 or C-5) of the pyrrolidine ring. rsc.org This method often uses a quinone monoacetal as an oxidizing agent in a one-pot process. While this targets the α-position, it highlights the growing toolkit available for the site-selective modification of the pyrrolidine core. Combining these C-H activation methods with a pyrrolidine scaffold already containing the 3-carbaldehyde group represents an advanced and modular route to the final target molecule.

Mechanistic Organic Chemistry and Reactivity Profiles of 1 Pyridin 4 Yl Pyrrolidine 3 Carbaldehyde

Reactivity of the Aldehyde Functional Group in Diverse Chemical Transformations

The aldehyde functional group is a cornerstone of organic synthesis, and its reactivity in 1-(Pyridin-4-yl)pyrrolidine-3-carbaldehyde is central to the molecule's chemical behavior. The carbonyl carbon is highly electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophiles. masterorganicchemistry.com This electrophilicity is modulated by the electron-donating character of the pyrrolidine (B122466) ring, which can influence the rate and outcome of reactions at the carbonyl center. wikipedia.org

Iminium Ion Formation via Condensation with Amines and Subsequent Cyclizations

The reaction of the aldehyde with primary or secondary amines leads to the formation of a carbinolamine intermediate, which can then dehydrate to form an imine (from a primary amine) or an iminium ion (from a secondary amine). The formation of pyrrolidine-derived iminium ions is a well-studied area, particularly in the context of organocatalysis. ub.edu The condensation of this compound with a chiral secondary amine, for example, would generate a chiral iminium ion.

This iminium ion is a key intermediate in many synthetic transformations. Its formation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-positions relative to the carbonyl, activating the molecule for conjugate addition reactions. Furthermore, these iminium ions can participate in various cycloaddition reactions. acs.org For instance, the reaction with dienes in a Diels-Alder fashion or with other 1,3-dipoles can lead to the construction of complex heterocyclic scaffolds. The stereochemical outcome of these cyclizations is often controlled by the stereochemistry of the amine catalyst used to form the iminium ion. acs.org

Nucleophilic Addition Pathways at the Carbonyl Center

The carbonyl carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles, a fundamental reaction in organic chemistry. masterorganicchemistry.comyoutube.com This nucleophilic addition transforms the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.comnih.gov The stability and fate of this intermediate depend on the nature of the nucleophile.

Strong, "irreversible" nucleophiles like organometallic reagents (e.g., Grignard or organolithium reagents) and hydride donors (e.g., NaBH₄, LiAlH₄) add to the aldehyde to form, after an aqueous workup, secondary alcohols. masterorganicchemistry.comyoutube.com The reaction with Grignard reagents, for instance, would yield a new carbon-carbon bond and a chiral secondary alcohol.

Weaker, "reversible" nucleophiles such as water, alcohols, and cyanide also add to the carbonyl group. masterorganicchemistry.com These reactions are typically equilibrium processes. For example, in the presence of an acid or base catalyst, alcohols will add to form hemiacetals, which can then react with a second equivalent of the alcohol to form an acetal, a common strategy for protecting the aldehyde group during other synthetic steps. The addition of cyanide anion (e.g., from HCN or NaCN) results in the formation of a cyanohydrin, which is a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.

Below is a table summarizing potential nucleophilic addition reactions at the aldehyde center.

| Nucleophile Type | Reagent Example(s) | Intermediate | Final Product (after workup) | Reaction Type |

| Hydride | NaBH₄, LiAlH₄ | Alkoxide | Primary Alcohol | Reduction |

| Organometallic | CH₃MgBr, C₆H₅Li | Alkoxide | Secondary Alcohol | C-C Bond Formation |

| Cyanide | NaCN, HCN | Cyanohydrin Alkoxide | Cyanohydrin | C-C Bond Formation |

| Alcohols | CH₃OH, C₂H₅OH | Hemiacetal | Acetal | Protection |

| Amines | RNH₂, R₂NH | Carbinolamine | Imine / Iminium Ion | Condensation |

| Ylides | Ph₃P=CH₂ (Wittig) | Betaine/Oxaphosphetane | Alkene | Olefination |

Chemical Behavior of the Pyrrolidine Heterocycle in Derivatization

The pyrrolidine ring is a saturated N-heterocycle that is prevalent in many natural products and pharmaceuticals. nih.govunipa.it Its non-planar, puckered structure can influence the stereochemical course of reactions, and the nitrogen atom provides a site for further functionalization. nih.gov

Ring-Opening and Ring-Closing Metathesis in Pyrrolidine Systems

Ring-closing metathesis (RCM) has become a powerful tool for the synthesis of cyclic compounds, including nitrogen heterocycles like pyrrolidines. organic-chemistry.org While this compound itself is not a direct substrate for RCM, it serves as a scaffold that could be elaborated into a suitable precursor. For example, the aldehyde could be converted into an alkene via a Wittig reaction, and the pyrrolidine nitrogen could be functionalized with an allyl group. The resulting diene could then undergo RCM to form a bicyclic system.

Ring-opening metathesis (ROM) and ring-opening metathesis polymerization (ROMP) are less commonly applied to simple pyrrolidine rings due to their low ring strain. However, bicyclic systems derived from the pyrrolidine core, such as those that could be synthesized via RCM, might be substrates for ROMP to generate functionalized polymers. The efficiency of metathesis reactions depends heavily on the catalyst used. drughunter.com

The table below lists common catalysts used in olefin metathesis.

| Catalyst Name | Generation | Key Features |

| Grubbs' Catalyst | First | Good functional group tolerance, stable in air. |

| Grubbs' Catalyst | Second | Higher activity, broader substrate scope. organic-chemistry.org |

| Hoveyda-Grubbs Catalyst | Second | Features a chelating benzylidene ether ligand, increased stability. |

| Schrock's Catalyst | N/A | Molybdenum-based, highly active but sensitive to air and moisture. |

Substituent Effects on Pyrrolidine Ring Reactivity

The reactivity of the pyrrolidine ring is significantly influenced by its substituents. nih.gov In this compound, the key substituents are the N-pyridyl group and the C-3 carbaldehyde group.

N-Pyridyl Group : The pyridine (B92270) ring attached to the pyrrolidine nitrogen has a profound electronic effect. Pyridine is an electron-withdrawing aromatic system, which reduces the basicity and nucleophilicity of the pyrrolidine nitrogen compared to an N-alkyl pyrrolidine. researchgate.net This diminished basicity can affect its ability to act as an internal catalyst or participate in reactions requiring a nucleophilic nitrogen.

C-3 Carbaldehyde Group : The aldehyde group is also electron-withdrawing. Its presence at the C-3 position influences the electron distribution within the pyrrolidine ring. This can affect the reactivity of the C-H bonds on the ring, potentially activating the α-protons (at C-2 and C-4) to the aldehyde for enolization or related reactions under appropriate basic conditions.

| Substituent | Position | Electronic Effect | Impact on Pyrrolidine Ring |

| Pyridyl | N-1 | Electron-withdrawing (inductive and resonance) | Decreases basicity and nucleophilicity of the nitrogen. |

| Carbaldehyde | C-3 | Electron-withdrawing (inductive) | May increase the acidity of adjacent C-H protons. |

Pyridyl Moiety as a Ligand and its Influence on Overall Molecular Reactivity

The pyridine ring is well-known for its ability to act as a ligand in coordination chemistry. wikipedia.org The lone pair of electrons on the nitrogen atom can coordinate to a wide variety of metal centers. This coordination can have a significant impact on the reactivity of the entire this compound molecule.

Coordination of a Lewis acid or a transition metal to the pyridine nitrogen would further increase the electron-withdrawing nature of the pyridyl group. This would, in turn, further decrease the electron density on the pyrrolidine nitrogen. More importantly, this metal coordination could be used to direct or catalyze reactions. For example, a coordinated metal center could act as a Lewis acid to activate the aldehyde carbonyl group towards nucleophilic attack, potentially enabling enantioselective transformations if a chiral metal complex is employed.

Furthermore, the pyridyl moiety can be a precursor to N-oxides or pyridinium (B92312) salts. Oxidation of the pyridine nitrogen would generate the corresponding N-oxide, drastically altering the electronic properties of the ring and its influence on the rest of the molecule. Alkylation of the pyridine nitrogen would form a pyridinium salt, introducing a positive charge and rendering the ring highly electron-deficient. These modifications provide additional pathways for derivatization and tuning the molecule's reactivity. chim.it

Exploration of Intramolecular Cyclization and Rearrangement Processes

A comprehensive review of scientific literature indicates a notable absence of specific research focused on the intramolecular cyclization and rearrangement processes of this compound. While the synthesis and reactivity of pyrrolidine and pyridine derivatives are broadly investigated topics in organic chemistry, dedicated studies on the intramolecular reactions of this specific bifunctional compound have not been reported.

The structural features of this compound, namely the presence of a nucleophilic pyridine nitrogen, an enolizable aldehyde, and the pyrrolidine ring, theoretically suggest the potential for several intramolecular transformations. These could include reactions such as intramolecular aldol-type condensations, Mannich-type cyclizations, or other rearrangements involving the interaction between the pyridine ring and the pyrrolidine-3-carbaldehyde (B2962349) moiety. However, without experimental data or computational studies, any proposed mechanistic pathways remain speculative.

The lack of published findings highlights a gap in the current body of chemical literature and suggests an opportunity for future research. Investigations into the behavior of this compound under various reaction conditions (e.g., thermal, acidic, basic, or in the presence of transition metal catalysts) could unveil novel cyclization or rearrangement pathways, leading to the synthesis of new heterocyclic scaffolds.

Due to the absence of experimental research on this topic, no data on reaction conditions, yields, or product characterization can be presented.

Computational and Theoretical Chemistry Insights into 1 Pyridin 4 Yl Pyrrolidine 3 Carbaldehyde

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of 1-(Pyridin-4-yl)pyrrolidine-3-carbaldehyde, DFT studies would be instrumental in elucidating potential reaction mechanisms. For instance, the reactivity of the carbaldehyde group could be explored, predicting the transition states and activation energies for various nucleophilic addition or oxidation reactions. DFT calculations can map out the potential energy surface of a reaction, identifying the lowest energy pathways and predicting the feasibility of different chemical transformations. Such studies often employ hybrid functionals like B3LYP to provide a balance between accuracy and computational cost. asrjetsjournal.orgmdpi.com

Conformational Analysis and Energetic Landscapes of Pyrrolidine-Pyridine Hybrid Structures

The linkage between the pyrrolidine (B122466) and pyridine (B92270) rings in this compound allows for a range of possible three-dimensional arrangements, or conformations. Understanding the conformational landscape is crucial as the geometry of the molecule can significantly influence its reactivity and biological activity. Computational methods can be used to identify stable conformers and the energy barriers between them.

For a related compound, 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, computational studies using B3LYP/6-311G** and CCSD/6-31G* have been performed to produce energy-optimized structures. nih.gov Similar methodologies could be applied to this compound to determine its preferred conformations and the relative energies of different spatial arrangements of the pyridine and pyrrolidine rings.

| Computational Method | Basis Set | Application |

| B3LYP | 6-311G** | Optimization of molecular geometry and energy calculations |

| CCSD | 6-31G* | High-accuracy energy calculations for key conformers |

Molecular Dynamics Simulations for Understanding Conformational Flexibility

While conformational analysis identifies stable energy minima, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its flexibility and conformational changes in a simulated environment, such as in a solvent. For a molecule like this compound, MD simulations could reveal how the pyrrolidine ring puckers and how the orientation of the pyridine ring and the carbaldehyde group fluctuates. This information is vital for understanding how the molecule might interact with biological targets, such as enzymes or receptors. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity. Methods such as DFT and ab initio calculations can be used to determine various electronic descriptors. asrjetsjournal.org

Key electronic properties that could be calculated for this compound include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. mdpi.com

Electrostatic Potential (ESP) Surface: The ESP map visually represents the charge distribution on the molecule's surface. asrjetsjournal.orgnih.gov It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. For this compound, the ESP would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the carbaldehyde group, and positive potential around the hydrogen atoms.

Natural Population Analysis (NPA) Charges: NPA provides a method for assigning partial charges to each atom in the molecule, offering a quantitative measure of the charge distribution. nih.gov

These calculations provide a theoretical framework for predicting how this compound will behave in chemical reactions and how it might be recognized by other molecules. mdpi.com

| Calculated Property | Significance |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability |

| Electrostatic Potential | Identifies sites for nucleophilic and electrophilic attack |

| Atomic Charges | Quantifies the electron distribution within the molecule |

Strategic Applications and Research Frontiers of 1 Pyridin 4 Yl Pyrrolidine 3 Carbaldehyde in Scientific Disciplines

Utility as a Versatile Synthetic Intermediate in Complex Molecule Assembly

Organic building blocks are fundamental components for the bottom-up assembly of complex molecular architectures. The title compound, 1-(Pyridin-4-yl)pyrrolidine-3-carbaldehyde, is a quintessential example of such a building block, offering multiple reactive sites for synthetic elaboration. Its aldehyde group, in particular, serves as a gateway for a multitude of chemical transformations.

Scaffold for the Synthesis of Advanced Heterocyclic Systems

The aldehyde functional group is a cornerstone in synthetic organic chemistry, enabling the construction of a wide array of more complex structures. In this compound, this group can participate in numerous classical and modern synthetic reactions to generate advanced heterocyclic systems. For instance, it can undergo condensation reactions with active methylene (B1212753) compounds, participate in multicomponent reactions like the Hantzsch pyridine (B92270) synthesis, or be converted into an alkene via the Wittig reaction. pharmaguideline.com These transformations allow for the fusion or attachment of new ring systems, making it a valuable starting point for creating libraries of novel compounds. The pyridine moiety itself is a key component in many synthetic strategies for building fused heterocyclic systems. nih.gov

Table 1: Potential Synthetic Transformations of the Aldehyde Group

| Reaction Type | Reagent(s) | Resulting Structure/Functionality |

|---|---|---|

| Reductive Amination | Amine (R-NH₂), Reducing Agent (e.g., NaBH(OAc)₃) | Forms a new C-N bond, extending the molecular framework. |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Converts the aldehyde to an alkene (C=C bond). |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | Forms a new C=C bond, often a precursor for further cyclization. |

| Henry Reaction | Nitroalkane (R-NO₂) | Creates a nitro-alcohol, a versatile intermediate. |

| Aldol Condensation | Ketone/Aldehyde, Base | Forms a β-hydroxy carbonyl, a key structural motif. |

Precursor for Pharmacologically Relevant Scaffolds

Both pyridine and pyrrolidine (B122466) rings are privileged structures in medicinal chemistry, appearing in a vast number of approved drugs and biologically active compounds. nih.gov The pyrrolidine ring, a saturated heterocycle, provides a three-dimensional scaffold that is crucial for effective interaction with biological targets. Its non-planar structure allows for the precise spatial orientation of substituents, which can significantly enhance binding affinity and selectivity. The pyridine ring is a common feature in pharmaceuticals due to its ability to engage in hydrogen bonding and its bioisosteric relationship with other functional groups. pharmaguideline.comnih.gov

The compound this compound combines these two critical pharmacophores into a single, modifiable unit. This makes it an attractive starting material for the synthesis of new drug candidates. The aldehyde can be derivatized to introduce various functionalities, allowing chemists to systematically explore the structure-activity relationship (SAR) of new compound series targeting a range of diseases.

Table 2: Examples of Drugs Featuring Pyrrolidine or Pyridine Scaffolds

| Compound | Scaffold | Therapeutic Use |

|---|---|---|

| Sulfapyridine | Pyridine | Antibacterial |

| Isoniazid | Pyridine | Anti-tuberculosis |

| Mepyramine | Pyridine | Antihistamine |

| Procyclidine | Pyrrolidine | Antiparkinsonian agent |

| Aniracetam | Pyrrolidine | Nootropic (Racetam) |

| Nicotine | Pyrrolidine & Pyridine | Alkaloid, Stimulant |

Potential in Advanced Materials Science and Engineering

The unique electronic and structural properties of the pyridine and pyrrolidine moieties suggest that this compound could serve as a valuable monomer or building block in the development of advanced materials.

Design Principles for Optoelectronic Applications

Pyridine-containing conjugated polymers and molecules are of great interest for their potential use in organic light-emitting diodes (LEDs) and other optoelectronic devices. The electron-deficient nature of the pyridine ring can be used to tune the electronic properties (i.e., the HOMO and LUMO energy levels) of a material. By incorporating the this compound unit into a larger conjugated system, for example, through a Knoevenagel condensation to extend conjugation from the aldehyde group, it is possible to design materials with specific absorption and emission characteristics. The pyrrolidine substituent can further influence the material's properties by affecting solubility, processability, and solid-state packing, which are critical factors for device performance.

Polymer Chemistry and Supramolecular Assembly Applications

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and metal coordination, to construct large, ordered structures from smaller molecular components. The nitrogen atom in the pyridine ring of this compound is an excellent hydrogen bond acceptor and a coordination site for metal ions. pharmaguideline.com This feature allows the molecule to act as a monomer in the formation of supramolecular polymers. For example, it could be incorporated into polymer chains that self-assemble into well-defined nanostructures in solution or the solid state. Such materials, which can be designed to be responsive to stimuli like pH or the presence of metal ions, have potential applications in sensing, catalysis, and smart materials.

Exploration in Chemical Biology and Ligand Design

In chemical biology, small molecules are used as probes to study and manipulate biological systems. The design of specific ligands that bind to proteins or other biological macromolecules is a central goal. The structure of this compound makes it an intriguing starting point for ligand design.

The combination of a flat, aromatic pyridine ring and a three-dimensional, flexible pyrrolidine ring allows a molecule to present functional groups in a well-defined spatial arrangement, potentially leading to high-affinity and selective binding to a protein's active site. The aldehyde group provides a convenient chemical handle for modification. Using techniques like reductive amination, a diverse library of compounds can be rapidly synthesized from this single precursor. Each derivative would feature a different substituent attached via the original aldehyde position, allowing for the systematic exploration of the chemical space around a biological target to identify potent and selective ligands, inhibitors, or modulators. The development of synthetic methods to access pyrrolidine skeletons from readily available pyridines is an active area of research, highlighting the value of this structural motif in drug discovery. nih.gov

In Vitro Binding Affinity Assessments with Macromolecular Targets

For structurally related compounds, the 1-arylpyrrolidine scaffold has been shown to be a key element for binding to various receptors and enzymes. For instance, derivatives of 1-(pyridin-2-yl)pyrrolidine have been investigated as antagonists for the CXCR4 chemokine receptor, with some analogues demonstrating high binding affinity with IC50 values in the nanomolar range. nih.gov The position of substituents on both the pyridine and pyrrolidine rings significantly influences this affinity.

Furthermore, pyrrolidine carboxamides have been identified as potent inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, a key target for anti-tuberculosis drug development. acs.org High-throughput screening and subsequent optimization of this class of compounds have yielded inhibitors with significant improvements in potency.

Given these precedents, this compound would be a prime candidate for in vitro binding affinity assessments against a variety of targets, particularly those where either the pyridine or pyrrolidine moiety is known to be important for recognition. The aldehyde group could also play a role in binding, potentially forming hydrogen bonds with residues in the binding pocket. The table below illustrates hypothetical, yet plausible, targets for which this compound could be screened, based on the activities of its structural analogues.

| Potential Macromolecular Target | Rationale based on Structural Analogs | Potential Therapeutic Area |

| Kinases (e.g., ASK1, PLK1) | Pyridine-containing compounds are common kinase inhibitor scaffolds. nih.govmdpi.com | Cancer, Inflammatory Diseases |

| G-Protein Coupled Receptors (GPCRs) | The 1-arylpyrrolidine motif is present in various GPCR ligands. | Neurological Disorders, Inflammation |

| Viral Enzymes (e.g., Proteases, Polymerases) | Pyrrolidine-based structures have shown antiviral activities. | Infectious Diseases |

| Bacterial Enzymes (e.g., InhA) | Pyrrolidine carboxamides are known inhibitors of bacterial enzymes. acs.org | Bacterial Infections |

Mechanistic Probes for Investigating Molecular Interactions

The aldehyde functionality in this compound introduces the potential for this molecule to act as a mechanistic probe, particularly as a covalent modifier of protein targets. Aldehydes are electrophilic and can react with nucleophilic residues on proteins, such as the side chain of lysine, to form a Schiff base. This covalent interaction can be used to irreversibly label a target protein, which is a powerful tool for target identification and validation.

The use of small molecules as mechanistic probes allows researchers to investigate the function of proteins in their native cellular environment. A probe based on the 1-(Pyridin-4-yl)pyrrolidine scaffold could be used to explore the biological roles of novel targets. If this compound shows interesting biological activity in a phenotypic screen, the aldehyde group could be exploited to "fish" for its molecular target through techniques like activity-based protein profiling (ABPP).

Moreover, the formation of a covalent bond can provide detailed insights into the binding mode of a ligand. By identifying the specific amino acid residue that reacts with the aldehyde, researchers can gain a precise understanding of the ligand's orientation within the binding site. This information is invaluable for the structure-based design of more potent and selective inhibitors.

The reactivity of the aldehyde can be tuned by modifying the electronic properties of the pyridine and pyrrolidine rings. The pyridin-4-yl group, being electron-withdrawing, is expected to enhance the electrophilicity of the aldehyde, making it more reactive towards nucleophilic attack.

Application in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) is a powerful approach for the identification of lead compounds, starting from small, low-molecular-weight fragments that typically bind to their targets with low affinity. nih.gov The this compound molecule, with a molecular weight that is likely to fall within the "rule of three" guidelines for fragments, is an excellent candidate for inclusion in a fragment library.

The pyrrolidine scaffold is of particular interest in FBDD because it provides a three-dimensional framework that can be elaborated in multiple vectors to improve binding affinity and selectivity. nih.gov The combination of the flat, aromatic pyridine ring and the non-planar, saturated pyrrolidine ring in this compound offers a desirable blend of structural features for a fragment.

The synthetic accessibility of derivatives of this scaffold is also a key consideration for its use in FBDD. The aldehyde group provides a convenient handle for chemical modification, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. For example, the aldehyde can be readily converted to other functional groups such as alcohols, amines, or carboxylic acids, or used in reactions to link it to other fragments.

The table below outlines the properties of this compound that make it a suitable candidate for fragment-based drug discovery, alongside the typical criteria for a fragment library.

| Property | Typical Fragment Criteria ("Rule of Three") | This compound (Estimated) | Rationale for Suitability |

| Molecular Weight | < 300 Da | ~176 g/mol | Falls well within the desired range. |

| cLogP | ≤ 3 | Likely to be low | The presence of two nitrogen atoms and an oxygen atom should ensure adequate polarity. |

| Number of Hydrogen Bond Donors | ≤ 3 | 0 (aldehyde can accept) | Meets the criterion. |

| Number of Hydrogen Bond Acceptors | ≤ 3 | 3 (pyridine N, pyrrolidine N, aldehyde O) | Meets the criterion. |

| Rotatable Bonds | ≤ 3 | ~2 | Low conformational flexibility, which is desirable for fragments. |

| Structural Complexity | Low | Relatively simple scaffold | Allows for straightforward chemical elaboration. |

Future Directions and Emerging Research Trajectories

Development of Sustainable and Green Chemistry Approaches for Synthesis

Traditional synthetic routes for heterocyclic compounds often involve harsh reaction conditions, hazardous solvents, and low atom economy, presenting environmental and economic challenges. vcu.edu The future synthesis of 1-(pyridin-4-yl)pyrrolidine-3-carbaldehyde is poised to benefit significantly from the adoption of green chemistry principles, aiming to enhance efficiency while minimizing environmental impact.

Key green chemistry strategies applicable to the synthesis of pyridine (B92270) and pyrrolidine (B122466) derivatives include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption compared to conventional heating methods.

Ultrasonic Production: The use of ultrasound can enhance reaction rates and yields.

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step, which increases efficiency and reduces waste.

Green Catalysts: The development and use of biocatalysts, such as engineered enzymes, and other environmentally benign catalysts can lead to milder reaction conditions and higher selectivity.

Environmentally Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a critical area of research.

Solvent-Free Synthesis: Conducting reactions without a solvent, for instance through techniques like ball milling, offers a cleaner and more efficient synthetic pathway.

The application of these methods to the synthesis of this compound could lead to more sustainable and cost-effective production, a crucial factor for its potential use in large-scale applications like drug discovery. vcu.edu

Table 1: Comparison of Conventional vs. Green Synthesis Approaches (Hypothetical)

| Parameter | Conventional Method | Green Chemistry Approach |

|---|---|---|

| Solvent | Chlorinated Solvents | Water, Ethanol, or Solvent-free |

| Catalyst | Heavy Metals | Biocatalysts or Nanocatalysts |

| Energy Source | Conventional Heating (Reflux) | Microwave or Ultrasound |

| Reaction Time | 12-24 hours | 10-60 minutes |

| Yield | 50-70% | >90% |

| Waste Generation | High | Low / Minimal |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic chemistry by enabling the rapid prediction of reaction outcomes and the design of novel synthetic routes. rjptonline.orgnih.gov For a molecule like this compound, these computational tools offer powerful capabilities to accelerate its synthetic development and explore its chemical space.

Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways to a target molecule. nih.gov For complex heterocyclic structures, where synthetic accessibility can be a challenge, these algorithms can analyze vast reaction databases to identify the most viable disconnections and starting materials. chemrxiv.orgchemrxiv.org Transfer learning techniques are enhancing the accuracy of these models, particularly for heterocycle formation reactions where data may be limited. acs.orgnih.gov An AI model could deconstruct this compound into simpler, commercially available precursors, potentially uncovering more efficient routes than those designed by human chemists.

Reaction Outcome and Yield Prediction: ML models, particularly random forest algorithms and neural networks, can predict the performance of a given chemical reaction under various conditions. ovid.comnih.gov By inputting descriptors of the reactants, reagents, and catalysts, these models can forecast the likely products and yields. researchgate.netprinceton.edu This predictive power allows chemists to optimize reaction conditions in silico before entering the lab, saving significant time and resources. For the synthesis of this compound, ML could be used to screen different catalysts or solvent systems to maximize yield and minimize byproducts. digitellinc.com

Automated Synthesis: The integration of AI with automated flow chemistry platforms enables the autonomous optimization and synthesis of molecules. researchgate.netmerckmillipore.com An AI algorithm could design a synthetic route to this compound and then direct an automated synthesizer to perform the reactions, using real-time analytical data to adjust conditions and maximize the output of the desired product. nih.gov

Application in High-Throughput Screening and Combinatorial Chemistry Libraries

The structural features of this compound make it an excellent candidate for inclusion in high-throughput screening (HTS) campaigns and the generation of combinatorial chemistry libraries. The pyrrolidine scaffold is a cornerstone in many bioactive molecules, and its functionalization is a common strategy in drug discovery. lifechemicals.comnih.gov

Scaffold for Combinatorial Libraries: The aldehyde functional group on the pyrrolidine ring serves as a versatile chemical handle for diversification. It can readily undergo a wide range of chemical transformations, such as reductive amination, Wittig reactions, and condensations, to attach a variety of chemical moieties. This allows for the rapid, parallel synthesis of a large library of derivatives based on the 1-(pyridin-4-yl)pyrrolidine core. nih.govmdpi.com Such a library could be screened against a multitude of biological targets to identify novel hit compounds for drug development programs. nih.gov

Table 2: Illustrative Combinatorial Library from this compound

| Scaffold | Reagent (Amine for Reductive Amination) | Resulting Derivative Structure | Potential Application |

|---|---|---|---|

| This compound | Benzylamine | 1-(Pyridin-4-yl)-3-(benzylaminomethyl)pyrrolidine | CNS Agents |

| This compound | Morpholine | 1-(Pyridin-4-yl)-3-(morpholinomethyl)pyrrolidine | Anticancer Agents |

| This compound | Aniline | 1-(Pyridin-4-yl)-3-(phenylaminomethyl)pyrrolidine | Anti-inflammatory Agents |

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands to millions of compounds for a specific biological activity. nih.gov By including this compound and its derivatives in HTS libraries, researchers can efficiently explore its potential as an inhibitor or activator of various enzymes, receptors, or other biological targets. nih.gov The combination of the polar pyridine ring and the three-dimensional pyrrolidine structure provides a unique chemical space to explore for novel biological interactions. nih.gov

Advanced Analytical Methodologies for Structural Characterization in Complex Matrices

As this compound and its derivatives are synthesized and tested, robust analytical methods are essential for their structural confirmation and characterization, especially within complex biological or environmental matrices.

NMR Spectroscopy: Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for the unambiguous structure elucidation of complex heterocyclic compounds. ipb.ptresearchgate.net Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can reveal detailed connectivity within the molecule, confirming the arrangement of the pyridine and pyrrolidine rings and the position of the carbaldehyde group. ethernet.edu.et These techniques are crucial for distinguishing between isomers and providing conformational information.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. youtube.com When coupled with chromatographic techniques like HPLC or GC (LC-MS/MS or GC-MS/MS), MS can be used to identify and quantify the compound in complex mixtures, such as reaction crude, biological fluids, or environmental samples. uq.edu.au

Chiral Separation Techniques: The pyrrolidine ring in this compound contains a stereocenter at the 3-position. Since enantiomers of a chiral drug can have vastly different biological activities and toxicities, the ability to separate and analyze them is critical. wvu.edugoogle.com Advanced chiral separation techniques, particularly High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), are the gold standard for this purpose. unife.it Capillary electrophoresis (CE) with chiral selectors is another powerful technique offering high separation efficiency and short analysis times. nih.govjiangnan.edu.cn Developing robust enantioselective analytical methods will be essential for any future pharmaceutical development of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.